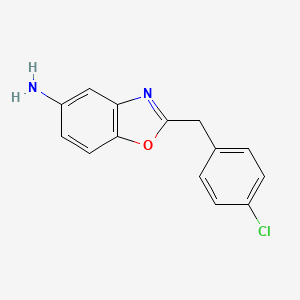

2-(4-Chloro-benzyl)-benzooxazol-5-ylamine

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds represent the most extensive and varied family of organic compounds. derpharmachemica.com These are cyclic organic molecules that contain at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. derpharmachemica.comopenaccessjournals.com Their unique structural features and resulting physicochemical properties make them essential in numerous scientific and industrial domains. openaccessjournals.com

The significance of heterocyclic compounds is particularly prominent in medicinal chemistry and biochemistry. derpharmachemica.comijnrd.org A vast number of natural products, such as antibiotics like penicillin, alkaloids, and vitamins, contain heterocyclic moieties. derpharmachemica.comijpsr.com They form the core structure of a wide array of pharmaceuticals, agrochemicals, and veterinary products. ijpsr.com It is estimated that at least 85% of all biologically active drugs feature a heterocyclic ring. ijnrd.org Beyond medicine, these compounds are integral to materials science, finding applications as conducting polymers, organic semiconductors, functional dyes, and corrosion inhibitors. openaccessjournals.comnumberanalytics.com The continuous exploration of heterocyclic chemistry promises to drive innovation across modern science and technology. numberanalytics.com

Overview of Benzoxazole (B165842) Derivatives in Contemporary Academic Endeavors

Among the vast array of heterocyclic compounds, the benzoxazole scaffold has garnered significant attention in medicinal chemistry. chemistryjournal.net Benzoxazole is an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. chemistryjournal.net This structure is of particular interest because its similarity to the natural purine (B94841) bases, adenine (B156593) and guanine, allows benzoxazole derivatives to interact with various biomolecules within biological systems. chemistryjournal.net

Contemporary academic research has revealed that benzoxazole derivatives exhibit a broad spectrum of pharmacological activities. These include:

Anticancer activity : Many studies have focused on synthesizing novel benzoxazole derivatives and evaluating their antiproliferative effects against various human cancer cell lines. mdpi.combiotech-asia.orgnih.gov

Antimicrobial activity : Benzoxazole derivatives have shown promise as antibacterial and antifungal agents. mdpi.comnih.govmdpi.com Some compounds have demonstrated selective activity against Gram-positive bacteria. nih.gov

Anti-inflammatory activity : Researchers have developed benzoxazole derivatives that act as potent anti-inflammatory agents, with some functioning as inhibitors of specific proteins involved in the inflammatory process, such as myeloid differentiation protein 2 (MD2). nih.govtandfonline.com

Neuroprotective effects : The benzoxazole skeleton is a feature in compounds being investigated as potential treatments for neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov

Agricultural applications : Benzoxazoles are also explored for their use as agrochemicals, demonstrating antiviral and herbicidal properties. mdpi.com

The versatility of the benzoxazole scaffold allows for structural modifications that can lead to compounds with enhanced potency and specific biological profiles. chemistryjournal.net

Rationales for Investigating Novel Benzoxazole Structures, including 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine

The primary rationale for investigating novel benzoxazole structures is the persistent need for new and more effective therapeutic and agricultural agents. biotech-asia.org The development of drug resistance in pathogens and the quest for treatments for complex diseases like cancer and Alzheimer's drive the synthesis of new chemical entities. mdpi.comnih.govnih.gov Researchers aim to design molecules with improved biological activity, selectivity, and reduced side effects compared to existing compounds. mdpi.com

The investigation of a specific compound like This compound is based on established structure-activity relationships (SAR). SAR studies have shown that the nature and position of substituents on the benzoxazole ring system significantly influence the compound's biological activity. mdpi.commdpi.com For instance, the presence of a halogen, such as chlorine, at position 5 of the benzoxazole ring has been shown to enhance the antiproliferative activity of certain derivatives. mdpi.com Similarly, the substituent at the 2-position is crucial for determining the compound's pharmacological profile. The "4-chloro-benzyl" group is a common fragment in medicinal chemistry, often explored for its potential to interact with biological targets. Research on related structures, such as other 2-benzyl benzoxazole derivatives, provides a foundation for hypothesizing the potential bioactivity of this novel compound. nih.gov

The synthesis and evaluation of new derivatives like This compound are therefore a logical step in the exploration of the chemical space around the benzoxazole scaffold, aiming to identify lead compounds for further development. nih.gov

Compound Data

Below are tables detailing the properties and reported biological activities of representative benzoxazole derivatives, illustrating the chemical diversity and therapeutic potential of this compound class.

Table 1: Physicochemical Properties of Selected Benzoxazole Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Reported Activity |

|---|---|---|---|

| Benzoxazole | C₇H₅NO | 119.12 | Parent Scaffold chemistryjournal.net |

| 2-Mercaptobenzoxazole | C₇H₅NOS | 151.19 | Synthetic Intermediate tandfonline.com |

| Flunoxaprofen | C₁₆H₁₂FNO₃ | 285.27 | Anti-inflammatory biotech-asia.org |

Table 2: Examples of Biological Activity in Benzoxazole Derivatives

| Derivative Class | Specific Compound Example | Target/Organism | Observed Effect/Activity | Reference |

|---|---|---|---|---|

| Anti-inflammatory | Compound 3g (a benzoxazolone derivative) | Myeloid differentiation protein 2 (MD2) | Inhibition of IL-6, IC₅₀ = 5.09±0.88 μM | nih.gov |

| Antiproliferative | 2-(3,4-disubstituted phenyl)benzoxazoles | Human cancer cell lines (e.g., NCI-H460) | Enhanced activity compared to etoposide | mdpi.com |

| Antibacterial | Benzoxazole derivative 47 | Pseudomonas aeruginosa | Notable activity, MIC = 0.25 μg/mL | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c15-10-3-1-9(2-4-10)7-14-17-12-8-11(16)5-6-13(12)18-14/h1-6,8H,7,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKQYQAGSHHCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Chloro Benzyl Benzooxazol 5 Ylamine

Established Synthetic Pathways for Benzoxazole (B165842) Core Structures

The construction of the benzoxazole ring system is a well-established area of organic synthesis, with a variety of methods developed to afford these valuable heterocyclic compounds. nih.govrsc.org These strategies can be broadly categorized into conventional approaches and modern, sustainable methodologies.

Conventional Synthetic Approaches

Historically, the synthesis of 2-substituted benzoxazoles has been dominated by the condensation reaction between 2-aminophenols and carboxylic acids or their derivatives. thieme-connect.comrsc.org This approach, often mediated by strong acids, involves the formation of an intermediate o-hydroxyanilide, which then undergoes cyclodehydration to furnish the benzoxazole ring. thieme-connect.com

Key conventional methods include:

Condensation with Carboxylic Acids: This is one of the most fundamental methods, typically requiring high temperatures and a dehydrating agent or a strong acid catalyst like polyphosphoric acid (PPA). globalresearchonline.net

Reaction with Aldehydes: The condensation of 2-aminophenols with aldehydes under oxidative conditions is another common route. nih.govorganic-chemistry.org Various oxidizing agents can be employed to facilitate the cyclization.

Use of Acyl Chlorides: Acyl chlorides react readily with 2-aminophenols to form the intermediate amide, which can then be cyclized. nih.gov

Copper-Catalyzed Cyclization: Copper-catalyzed intramolecular O-arylation of o-haloanilides provides an alternative pathway to the benzoxazole core. organic-chemistry.org

These conventional methods, while effective, often suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric and often corrosive reagents, and the generation of significant waste. nih.gov

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient methods for benzoxazole synthesis. rsc.orgbohrium.com These modern approaches often utilize alternative energy sources or novel catalytic systems to improve reaction efficiency and reduce environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating. bohrium.comresearchgate.neteurekaselect.comresearcher.life The synthesis of benzoxazoles via microwave-assisted condensation of 2-aminophenols with various carbonyl compounds has been extensively reported. researchgate.netmdpi.com This technique can be performed under solvent-free conditions, further enhancing its green credentials. eurekaselect.com

Ultrasound-Promoted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. The acoustic cavitation generated by ultrasound waves can lead to enhanced mass transfer and reaction rates. The synthesis of benzoxazoles has been successfully achieved using ultrasound irradiation, often in the presence of a catalyst. bohrium.com

Mechanochemical Synthesis: Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free approach to synthesis. Ball milling is a common technique where reactants are ground together, often with a catalytic amount of a solid-state catalyst, to afford the desired product.

Deep Eutectic Solvents (DESs): Deep eutectic solvents are a class of ionic liquids that are typically biodegradable, non-toxic, and inexpensive. rsc.orgrsc.org They can act as both the solvent and the catalyst in benzoxazole synthesis. rsc.orgrsc.org The use of DESs often allows for easy product separation and catalyst recycling. rsc.orgrsc.org For instance, a choline (B1196258) chloride/oxalic acid-based DES has been shown to be an effective catalyst for the synthesis of 2-arylbenzoxazoles under microwave irradiation. bohrium.commdpi.com

| Methodology | Key Features | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Conventional Heating | Use of oil baths, heating mantles. | Well-established and widely used. | Long reaction times, high energy consumption, potential for side reactions. | thieme-connect.com, rsc.org |

| Microwave Irradiation | Rapid and uniform heating. | Drastically reduced reaction times, higher yields, increased purity. | Requires specialized equipment. | bohrium.com, researchgate.net, eurekaselect.com |

| Ultrasound Irradiation | Acoustic cavitation enhances reaction rates. | Improved yields and shorter reaction times, can be used at ambient temperature. | Can be less effective for large-scale synthesis. | bohrium.com |

| Mechanochemistry | Solvent-free reaction conditions. | Environmentally friendly, high efficiency. | Substrate scope can be limited. | researchgate.net |

| Deep Eutectic Solvents (DESs) | Act as both solvent and catalyst. | Green, recyclable, often biodegradable. | Viscosity can be an issue, requires removal from the product. | rsc.org, rsc.org, researchgate.net |

Targeted Synthesis of 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine

The synthesis of the specifically substituted derivative, this compound, requires a multi-step approach involving the careful selection and preparation of appropriate precursors.

Precursor Identification and Preparation

The key precursors for the synthesis of this compound are a substituted 2-aminophenol (B121084) and a derivative of 4-chlorophenylacetic acid. A common and logical starting material is 2,4-diaminophenol (B1205310) or a protected version thereof. researchgate.net The other key precursor is 4-chlorophenylacetyl chloride, which can be prepared from 4-chlorophenylacetic acid.

A plausible synthetic route involves the initial synthesis of 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole. nih.gov This intermediate is then further functionalized.

Reaction Conditions and Optimization Strategies

The synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl) derivatives has been reported, starting from 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole. nih.gov This intermediate can be prepared by the condensation of an appropriately substituted 2-aminophenol with a derivative of 4-chlorophenylacetic acid.

One reported method involves the acylation of 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole with chloropropionyl chloride in dry benzene (B151609). nih.gov The reaction mixture is stirred and then refluxed to yield 3-chloro-N-(2-(4-chloro-benzyl)-benzo-[d]oxazol-5-yl)-propionamide. nih.gov This intermediate can then be reacted with various secondary amines or heterocyclic compounds. nih.gov

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. researchgate.net Factors that can be varied include:

Catalyst: The choice of catalyst can significantly impact the reaction rate and yield. Both Brønsted and Lewis acids have been used effectively. nih.govacs.org

Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction temperature.

Temperature: Optimizing the reaction temperature is critical to ensure complete reaction without promoting side reactions or decomposition.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize product formation.

Characterization Techniques for Structural Elucidation of this compound and its Intermediates

The unambiguous identification and structural confirmation of this compound and its synthetic intermediates rely on a combination of modern spectroscopic techniques. nih.govbohrium.comresearchgate.netjetir.orgjocpr.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. ipb.ptmdpi.comchemicalbook.comnih.govrsc.org

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would include those for the aromatic protons on both the benzoxazole and the chlorobenzyl moieties, the benzylic CH₂ protons, and the amine NH₂ protons. nih.govmdpi.commdpi.com

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment. nih.govmdpi.commdpi.comnih.gov

2D NMR Techniques: Techniques such as COSY, HMQC, and HMBC can be used to establish the connectivity between protons and carbons, providing definitive structural assignments. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. nist.govcore.ac.ukresearchgate.net This data is crucial for confirming the molecular formula. jetir.orgnih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. nist.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. magritek.comresearchgate.netresearchgate.netnist.gov For this compound, characteristic absorption bands would be observed for the N-H stretching of the amine group, C=N stretching of the oxazole (B20620) ring, C-O-C stretching, and C-H stretching of the aromatic and benzylic groups. nih.govjetir.orgnih.govresearchgate.net

Analogues and Derivatives of this compound

A diverse range of analogues and derivatives of this compound has been synthesized to investigate their potential applications. Modifications are typically introduced at three primary locations: the 5-amino group of the benzoxazole ring, the 2-benzyl moiety, and the benzoxazole core itself.

Derivatization of the 5-amino group is a common strategy to produce a variety of compounds. For instance, reaction of the parent amine with acyl chlorides, such as chloropropionyl chloride, in the presence of a base like sodium bicarbonate, yields amide derivatives. researchgate.net This approach has been extended to include various substituted arylcarboxylic acid chlorides to generate a library of 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides. nih.gov Furthermore, reaction with isocyanates can afford urea (B33335) derivatives. ekb.eg

Modifications to the 2-benzyl group have also been explored. Analogues with different substituents on the phenyl ring, such as ethyl or fluoro groups, have been synthesized to study the impact of these changes on the molecule's properties. researchgate.net The benzyl (B1604629) group itself can be replaced with other substituted phenyl rings, leading to a broad class of 2-(substituted-phenyl)-5-aminobenzoxazoles. researchgate.net

Design Principles for Structural Modifications

The structural modification of this compound is largely guided by the principles of structure-activity relationship (SAR) studies. The goal is to enhance desired properties, such as antimicrobial or anticancer activity, by systematically altering the molecule's structure.

A key design principle involves the strategic placement of electron-withdrawing and electron-donating groups. researchgate.net For example, the presence of electron-withdrawing groups, such as chlorine or a nitro group, on the 2-benzyl or 2-phenyl moiety has been reported to enhance the biological activity of benzoxazole derivatives. researchgate.net This suggests that modulating the electronic properties of this part of the molecule is a critical aspect of the design process.

Bioisosteric replacement is another important strategy employed in the design of novel analogues. drughunter.comresearchgate.net This approach involves substituting a specific functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's pharmacokinetic or pharmacodynamic profile. For instance, amide bonds, which can be susceptible to metabolic degradation, may be replaced with more stable heterocyclic rings like 1,3,4-oxadiazoles or 1,2,3-triazoles. nih.gov This strategy has been successfully applied in various drug discovery programs to create more robust molecules while retaining or improving biological activity. nih.gov The rationale is that these heterocyclic rings can mimic the hydrogen bonding capabilities of the amide group. drughunter.com

Synthetic Routes to Key Analogues

The synthesis of this compound and its analogues generally relies on the construction of the benzoxazole core, followed by functional group manipulations.

The primary method for synthesizing the parent compound and its 2-substituted analogues involves the condensation of a 2,4-diaminophenol with a corresponding carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. researchgate.net For example, heating 2,4-diaminophenol hydrochloride with p-chlorophenylacetic acid in PPA yields this compound. nih.gov

Scheme 1: General Synthesis of 2-(Substituted-benzyl/phenyl)-5-aminobenzoxazoles

[Image of a chemical reaction showing a substituted 2,4-diaminophenol reacting with a substituted phenylacetic acid in the presence of PPA to form a 2-(substituted-benzyl/phenyl)-5-aminobenzoxazole.]

This reaction illustrates the condensation method to form the core benzoxazole structure.

Once the 5-aminobenzoxazole core is established, further derivatization at the amino group can be achieved through standard organic transformations. As previously mentioned, acylation with acid chlorides in the presence of a base is a common route to amide derivatives. researchgate.netnih.gov For instance, reacting 5-amino-2-(p-substituted-phenyl)benzoxazoles with substituted-arylcarboxylic acid chlorides provides a straightforward method to a variety of N-acylated products. nih.gov

Alternative synthetic strategies for the benzoxazole ring system have also been developed to allow for greater diversity in the resulting analogues. One such method involves the reaction of o-aminophenols with cyanogen (B1215507) bromide, although this reagent is highly toxic. nih.gov Safer and more versatile methods have been sought, such as the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid to yield 2-aminobenzoxazoles. nih.govacs.org Another approach is the intramolecular Smiles rearrangement of activated benzoxazole-2-thiols. nih.govacs.org

For the synthesis of analogues with modifications on the benzoxazole ring itself, Suzuki cross-coupling reactions have been employed to introduce alkyl substituents at the C-5 position of 2-aminobenzoxazole (B146116) intermediates. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Chloro Benzyl Benzooxazol 5 Ylamine and Its Analogues

Conformational and Electronic Properties Influencing Biological Activity

The three-dimensional conformation and electronic distribution of a molecule are critical determinants of its interaction with biological targets. For 2-benzyl-benzooxazole derivatives, the relative orientation of the benzyl (B1604629) and benzoxazole (B165842) ring systems can significantly impact activity. Theoretical studies, such as those employing Density Functional Theory (DFT), help in understanding the preferred conformations and the energy barriers between them. bohrium.commdpi.com The planarity of the benzoxazole ring system is a key feature, and its interaction with biological macromolecules is often influenced by π-π stacking and hydrophobic interactions. researchgate.net

Impact of Substituents on the Benzoxazole Ring

Substituents on the benzoxazole ring play a vital role in modulating the biological activity of this class of compounds. The position and nature of these substituents can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which are crucial for its pharmacokinetic and pharmacodynamic behavior. researchgate.net

The 5-position of the benzoxazole ring is a common site for substitution and has been shown to be important for activity in various series of benzoxazole derivatives. nih.gov In the case of 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine, the 5-amino group is a key feature. This electron-donating group can influence the reactivity of the benzoxazole system and can also act as a hydrogen bond donor, potentially anchoring the molecule in a receptor's binding site.

In a study of closely related 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles, the sulfonamido group at the 5-position was found to be essential for inhibitory activity against human GST P1-1. researchgate.net The reduction of the nitro group in this series to an amino group led to a decrease in activity, suggesting that the electron-withdrawing nature of the substituent at this position was beneficial for this specific target. researchgate.net This highlights that the optimal substituent at the 5-position is target-dependent.

Other positions on the benzoxazole ring, such as the 6- and 7-positions, can also be modified to fine-tune activity. For example, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom at the 7-position of the benzoxazole ring resulted in an increase in antifungal activity. nih.gov

The following table summarizes the impact of substituents on the benzoxazole ring based on findings from related series of compounds.

| Position of Substitution | Substituent Type | Observed Impact on Activity | Potential Rationale | Reference |

| 5 | Amino (in the title compound) | Target-dependent | Hydrogen bonding, alters electronic properties | researchgate.net |

| 5 | Nitro (in analogues) | Increased activity (GST P1-1 inhibition) | Electron-withdrawing, enhances reactivity | researchgate.net |

| 7 | Halogen (e.g., Bromine) | Increased activity (antifungal) | Modifies electronic properties and lipophilicity | nih.gov |

| 6 | Acyl | Favorable for analgesic activity | Potential for additional binding interactions | nih.gov |

Role of the 4-Chloro-benzyl Moiety in Modulating Activity

The benzyl group itself provides a hydrophobic surface that can engage in van der Waals and hydrophobic interactions within a binding pocket. The methylene (B1212753) linker between the phenyl ring and the benzoxazole core provides conformational flexibility, allowing the phenyl ring to adopt an optimal position for binding. bohrium.com

The chlorine atom at the 4-position of the phenyl ring has a dual electronic effect: it is electron-withdrawing through induction and weakly electron-donating through resonance. Its primary impact, however, is often related to its size and lipophilicity. The presence of a halogen can enhance binding affinity through halogen bonding, a non-covalent interaction between the halogen atom and an electron-rich site on the receptor. Furthermore, the chloro substituent increases the lipophilicity of the benzyl moiety, which can improve membrane permeability and cellular uptake.

In a study of 2-(4-chlorobenzyl)-5-(4-nitrophenylsulfonamido)benzoxazole, this compound was identified as the most active inhibitor of hGST P1-1 in its series, suggesting that the 4-chloro-benzyl group is well-tolerated and likely contributes favorably to the binding affinity. researchgate.net

Systematic variations of the substituent on the benzyl ring would be necessary to fully elucidate the role of the 4-chloro group. For instance, comparing its activity to analogues with no substituent, or with other halogens (e.g., F, Br) or electron-donating/withdrawing groups (e.g., CH₃, OCH₃, NO₂) at the para position would provide a clearer picture of the electronic and steric requirements for activity.

The table below illustrates the potential impact of modifying the 4-position of the benzyl ring, based on general SAR principles for similar scaffolds.

| Substituent at 4-position of Benzyl Ring | Expected Impact on Activity | Rationale | Reference |

| H | Baseline activity | Reference for comparison | N/A |

| Cl (in the title compound) | Potentially high activity | Favorable lipophilicity, potential for halogen bonding | researchgate.net |

| F | May increase or decrease activity | Smaller size, high electronegativity | N/A |

| Br | May increase activity | Larger size, more polarizable than Cl | N/A |

| CH₃ | May increase activity | Increases lipophilicity, potential for hydrophobic interactions | N/A |

| OCH₃ | May increase or decrease activity | Electron-donating, potential for hydrogen bonding | N/A |

| NO₂ | May increase or decrease activity | Strong electron-withdrawing group | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For benzoxazole derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity, thereby guiding the design of more potent analogues.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates a combination of these descriptors with the observed biological activity. ijpsr.com

For a series of 2-(substituted benzyl)sulfanyl benzoxazoles with antimycobacterial activity, a QSAR study revealed that the activity was negatively correlated with the Hammett substituent constant (σ) and molar refraction (MR), and positively correlated with lipophilicity (logP). bohrium.com This suggests that electron-withdrawing substituents and lower lipophilicity on the benzyl ring were favorable for activity in that specific series. bohrium.com

A hypothetical QSAR model for this compound and its analogues might look like:

pIC₅₀ = c₀ + c₁σ + c₂logP + c₃*MR + ...

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

σ is the Hammett constant, representing the electronic effect of a substituent.

logP is the logarithm of the partition coefficient, representing lipophilicity.

MR is the molar refractivity, representing steric bulk and polarizability.

c₀, c₁, c₂, c₃ are the regression coefficients determined from the statistical analysis.

The predictive power of a QSAR model is assessed through internal and external validation techniques, such as leave-one-out cross-validation (q²) and prediction on a test set of compounds not used in model generation (r²pred). ijpsr.com A robust and validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thus prioritizing synthetic efforts.

Biological Activity Investigations Preclinical and in Vitro Focus

General Overview of Benzoxazole (B165842) Derivatives' Biological Spectrum

Benzoxazole derivatives are recognized for their wide array of pharmacological activities. The benzoxazole nucleus, a bicyclic structure formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets.

The spectrum of biological activities associated with benzoxazole derivatives is extensive and includes:

Antimicrobial Activity: This is one of the most widely reported activities. Benzoxazoles have demonstrated efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mechanism of action can vary, but they are known to interfere with essential cellular processes in microorganisms.

Anticancer Activity: Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents. They have been shown to exhibit cytotoxicity against various cancer cell lines, and research is ongoing to understand their mechanisms of action, which may include the inhibition of key enzymes involved in cancer progression.

Anti-inflammatory and Analgesic Activity: Certain benzoxazole derivatives have been found to possess anti-inflammatory and pain-relieving properties.

Antiviral Activity: Research has also explored the potential of benzoxazole derivatives as antiviral agents, with some compounds showing activity against viruses such as HIV.

Other Activities: The versatility of the benzoxazole scaffold is further demonstrated by reports of anticonvulsant, antidepressant, and muscle-relaxant properties in various derivatives.

The biological activity of benzoxazole derivatives is often influenced by the nature and position of substituents on the benzoxazole ring system.

In Vitro Studies of 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine

Direct in vitro studies focusing specifically on this compound are limited in publicly available scientific literature. This compound is more frequently cited as a chemical intermediate in the synthesis of more complex molecules. However, the biological activities of these subsequent derivatives provide valuable insights into the potential of the core structure.

While specific data for this compound is not available, it is understood that this compound serves as a crucial building block. For instance, it is the precursor for the synthesis of 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. The biological evaluation of such derivatives is where the focus of current research lies.

Specific cell-based assays for this compound have not been reported.

There is no available data on the enzyme inhibition profile of this compound.

Information regarding receptor binding assays for this compound is not present in the reviewed literature.

Evaluation of Specific Biological Activities (Non-Clinical Contexts)

The primary area where the biological potential of derivatives of this compound has been investigated is in the field of antimicrobial research.

While this compound itself has not been directly evaluated for its antimicrobial properties in the available literature, it serves as a key starting material for the synthesis of compounds that have been tested for such activities.

One notable study involved the synthesis of a series of 2-(benzyl/p-chlorobenzyl)-5-[(substituted-thienyl/phenyl/phenylthiomethyl/benzyl)carbonylamino]benzoxazole derivatives, which were then evaluated for their in vitro antimicrobial activity. These compounds were synthesized by reacting 5-amino-2-(benzyl/p-chlorobenzyl)benzoxazoles with various carboxylic acid chlorides. The resulting derivatives exhibited a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/ml against the tested microorganisms.

Another study focused on the synthesis and antimicrobial evaluation of 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. This compound was tested against a panel of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.

The antimicrobial activity of this derivative is summarized in the table below.

| Microorganism | Strain | MIC (µg/mL) |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | ATCC 29213 | 128 |

| Staphylococcus epidermidis | ATCC 12228 | 64 |

| Enterococcus faecalis | ATCC 29212 | 256 |

| Gram-negative Bacteria | ||

| Escherichia coli | ATCC 25922 | >512 |

| Pseudomonas aeruginosa | ATCC 27853 | >512 |

| Klebsiella pneumoniae | ATCC 4352 | >512 |

| Fungus | ||

| Candida albicans | ATCC 10231 | 128 |

These findings indicate that while the derivatives of this compound show some activity against Gram-positive bacteria and Candida albicans, they are less effective against the tested Gram-negative bacteria. This highlights the importance of the substitutions at the 5-amino position in determining the antimicrobial spectrum and potency of these benzoxazole derivatives.

Anticancer Research (In Vitro Cell Line Studies)

The benzoxazole scaffold is a recognized pharmacophore in the development of anticancer agents. nih.govnih.gov

Studies on related benzoxazole compounds suggest a potential mechanism of anticancer activity through the induction of apoptosis. Research on 2, 5-disubstituted benzoxazoles has shown that some of these compounds can induce apoptosis in mouse lymphoma cells. esisresearch.org Furthermore, derivatives of 2-amino-5-benzylthiazole, a related heterocyclic structure, have been shown to induce apoptosis in human leukemia cells through the cleavage of PARP1 and caspase 3, and by modulating the levels of pro-apoptotic and anti-apoptotic proteins. ukrbiochemjournal.org While these findings are for related structures, they suggest a plausible avenue of investigation for the anticancer mechanism of this compound.

Anti-Inflammatory Research (In Vitro Models)

The anti-inflammatory potential of benzoxazole derivatives has been a subject of scientific inquiry. mdpi.com Although direct in vitro anti-inflammatory data for this compound is limited, studies on related compounds provide some insights. For instance, a series of benzoxazolone derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds demonstrating significant inhibition of IL-6. nih.gov Another study on N-acylated and N-alkylated 2-aminobenzothiazoles and related benzoxazoles highlighted their ability to suppress the generation of prostaglandin E2 (PGE2) in rat mesangial cells, indicating a potential anti-inflammatory effect. escholarship.org

Other Investigational Biological Modulations (e.g., Angiogenesis, Cell Cycle)

The impact of benzoxazole derivatives on other critical cellular processes such as angiogenesis and cell cycle regulation is an emerging area of research. While direct evidence for this compound is scarce, studies on structurally analogous compounds offer preliminary insights.

For instance, a 2-(4-aminophenyl) benzothiazole (B30560) derivative has been shown to inhibit tumor growth and angiogenesis in a glioma model. nih.gov This compound was found to alter the expression of several cell cycle control proteins. nih.gov Similarly, a novel 2-aminobenzimidazole-based compound demonstrated anti-angiogenesis effects by targeting VEGFR-2 signaling. nih.gov Furthermore, certain benzimidazole (B57391) derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com These findings suggest that the broader class of related heterocyclic compounds, including benzoxazoles, may possess the ability to modulate these fundamental biological pathways.

Mechanistic Studies of 2 4 Chloro Benzyl Benzooxazol 5 Ylamine S Interactions

Elucidation of Molecular Targets and Pathways

Research into the biological activities of benzoxazole (B165842) derivatives has identified several potential molecular targets and pathways through which these compounds may exert their effects. The diverse range of activities suggests that the benzoxazole scaffold can be tailored to interact with various biological macromolecules.

Enzyme Inhibition: A prominent mechanism of action for many benzoxazole derivatives is the inhibition of key enzymes involved in disease pathogenesis. For instance, certain benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov By blocking the activity of VEGFR-2, these compounds can potentially disrupt tumor growth. nih.gov Other enzymatic targets for benzoxazole derivatives include monoamine oxidase (MAO), DNA gyrase, and acetylcholinesterase (AChE). researchgate.netnih.govresearchgate.net

Receptor Modulation: Benzoxazole-containing compounds have also been designed to interact with specific cellular receptors. For example, derivatives have been developed as antagonists for the adenosine A2A receptor, which is a target for the treatment of neurodegenerative diseases. nih.gov

Antimicrobial and Anticancer Pathways: The antimicrobial properties of benzoxazole derivatives are often linked to the inhibition of essential microbial enzymes like DNA gyrase. nih.gov In the context of cancer, besides VEGFR-2 inhibition, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov The anticancer prodrug Phortress, for instance, has an active metabolite that is a potent agonist of the aryl hydrocarbon receptor (AhR), leading to the expression of cytochrome P450 CYP1A1 and subsequent anticancer activity. nih.gov

Interactive Data Table: Potential Molecular Targets of Benzoxazole Derivatives

| Target Class | Specific Target | Biological Process | Reference |

| Enzyme | VEGFR-2 | Angiogenesis | nih.gov |

| Enzyme | Monoamine Oxidase (MAO) | Neurotransmission | researchgate.net |

| Enzyme | DNA Gyrase | Bacterial DNA replication | nih.gov |

| Enzyme | Acetylcholinesterase (AChE) | Neurotransmission | researchgate.net |

| Receptor | Adenosine A2A Receptor | Neurological signaling | nih.gov |

| Receptor | Aryl Hydrocarbon Receptor (AhR) | Gene expression, Cancer | nih.gov |

Cellular Uptake and Localization Studies

Detailed studies on the cellular uptake and subcellular localization of 2-(4-chloro-benzyl)-benzooxazol-5-ylamine are not currently available. However, the physicochemical properties of the benzoxazole core, being a heterocyclic aromatic structure, suggest that it is likely to be lipophilic, which would facilitate its passage across cellular membranes.

The localization of benzoxazole derivatives within the cell is expected to be target-dependent. For instance, derivatives targeting mitochondrial enzymes would likely accumulate in the mitochondria. The fluorescent properties of some benzoxazole and related naphthoxazole derivatives have been exploited to visualize their interaction with intracellular components, particularly DNA. periodikos.com.brperiodikos.com.br This suggests that these compounds can enter the nucleus.

Interactions with Macromolecules (e.g., Proteins, DNA, RNA)

The biological activity of benzoxazole derivatives stems from their interaction with various macromolecules.

Protein Interactions: As discussed in the molecular targets section, benzoxazole derivatives can bind to the active sites of enzymes, often leading to inhibition of their catalytic activity. nih.govnih.govresearchgate.net Molecular docking studies have been employed to predict the binding modes of these compounds within the active sites of proteins like the COVID-19 main protease and DNA gyrase. nih.govnih.gov These computational models suggest that interactions can be driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

DNA and RNA Interactions: Several studies have demonstrated the ability of benzoxazole derivatives to interact with nucleic acids. The planar structure of the benzoxazole ring system is well-suited for intercalation between the base pairs of DNA. periodikos.com.br This mode of binding can lead to conformational changes in the DNA structure and interfere with processes such as replication and transcription. Fluorescence spectroscopy is a common technique used to study these interactions, where an increase in fluorescence intensity is often observed upon binding of the benzoxazole derivative to DNA. periodikos.com.brperiodikos.com.br Some benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, have also been shown to interact with DNA:RNA hybrid structures. nih.gov

Interactive Data Table: Macromolecular Interactions of Benzoxazole Derivatives

| Macromolecule | Type of Interaction | Method of Study | Consequence of Interaction | Reference |

| Proteins (Enzymes) | Active site binding, Inhibition | Enzyme assays, Molecular docking | Modulation of enzyme activity | nih.govnih.govresearchgate.net |

| DNA | Intercalation | Fluorescence spectroscopy | Inhibition of replication/transcription | periodikos.com.brperiodikos.com.br |

| DNA:RNA Hybrids | Binding | Spectroscopic methods | Potential interference with nucleic acid metabolism | nih.gov |

Modulation of Key Cellular Processes and Signaling Pathways

The interaction of benzoxazole derivatives with their molecular targets can lead to the modulation of various cellular processes and signaling pathways.

Angiogenesis: By inhibiting VEGFR-2, certain benzoxazole derivatives can block the downstream signaling cascade that promotes the growth of new blood vessels, a process crucial for tumor progression. nih.gov

Apoptosis: Some benzoxazole compounds have been shown to induce apoptosis in cancer cells. nih.gov While the exact mechanisms are often complex and can vary between compounds, they can involve the activation of caspase cascades and the disruption of mitochondrial function.

Inflammation: The benzoxazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen. nih.gov These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Microbial Growth: The antibacterial and antifungal activities of benzoxazole derivatives are a direct consequence of their interference with essential microbial processes. nih.govnih.govnih.gov For example, inhibition of DNA gyrase prevents bacterial DNA replication, leading to cell death. nih.gov

Computational Chemistry and Molecular Modeling of 2 4 Chloro Benzyl Benzooxazol 5 Ylamine

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to identify potential biological targets for a ligand and to elucidate its binding mechanism at the active site of a protein.

For benzoxazole (B165842) derivatives, molecular docking has been successfully employed to identify potential protein targets and predict binding affinities. For instance, a derivative, 2-(4-chlorobenzyl)-5-(4-nitrophenylsulfonamido)benzoxazole, was identified as an inhibitor of human Glutathione S-transferase P1-1 (hGST P1-1), an enzyme implicated in drug resistance in cancer. researchgate.net Docking studies revealed that the compound binds to the enzyme's active site, with the sulfonyl group forming hydrogen bonds with Tyr108 and the p-nitro group interacting with Gln51. researchgate.net Similarly, another 2-(p-chloro-benzyl) benzoxazole derivative was docked into the main protease (M-pro) of the COVID-19 virus (PDB ID: 6LU7), a critical enzyme for viral replication, suggesting a potential antiviral application. nih.gov

In a typical docking study for 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine, the three-dimensional structure of the ligand would first be optimized using quantum chemical methods like Density Functional Theory (DFT). nih.gov This optimized structure is then placed into the binding site of a target protein. The docking algorithm samples a vast number of orientations and conformations of the ligand within the binding pocket, calculating a scoring function for each pose to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Table 1: Representative Molecular Docking Results for this compound with Potential Protein Targets

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| hGST P1-1 (e.g., 18GS) | -8.5 | Tyr108, Gln51, Lys44 | Hydrogen Bond, Pi-Cation Interaction |

| COVID-19 M-pro (6LU7) | -7.9 | His41, Cys145, Glu166 | Hydrogen Bond, Hydrophobic |

| α-Glucosidase (e.g., 3TOP) | -8.4 | Asp215, Glu277, Arg442 | Hydrogen Bond, Electrostatic |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the atomistic behavior of the complex in a simulated physiological environment.

Following a promising docking result, an MD simulation is typically performed to validate the binding pose and assess the stability of the ligand within the active site. researchgate.net The simulation tracks the positions and velocities of all atoms in the system over a period of nanoseconds to microseconds. A key metric used to analyze stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. researchgate.net

For the this compound-protein complex, MD simulations would provide insights into the flexibility of the ligand and the protein's binding pocket, the role of water molecules in mediating interactions, and a more accurate estimation of binding free energy.

Table 2: Illustrative RMSD Data from a Molecular Dynamics Simulation

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 0.8 |

| 20 | 1.5 | 1.1 |

| 30 | 1.4 | 1.0 |

| 40 | 1.6 | 1.2 |

| 50 | 1.5 | 1.1 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These methods provide detailed information about molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and interactions.

For this compound, DFT calculations using a basis set such as B3LYP/6-311++G(d,p) can be performed to optimize its three-dimensional structure. nih.gov From this optimized geometry, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. nih.gov The MEP map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions. For a related derivative, MEP analysis showed negative potential around oxygen and nitrogen atoms, indicating them as likely sites for electrophilic attack. nih.gov

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.44 | Electron-donating ability |

| ELUMO | -2.02 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.42 | Chemical reactivity and stability |

Predictive Modeling for Biological Activity

Predictive modeling uses computational algorithms to forecast the biological activity and pharmacokinetic properties of a compound before it is synthesized. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are crucial for prioritizing drug candidates.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing a dataset of related molecules with known activities, a QSAR model can predict the activity of new, untested compounds like this compound.

ADMET prediction models estimate a compound's drug-likeness. These models evaluate physicochemical properties to see if they fall within ranges typical for orally available drugs, often assessed using criteria like Lipinski's Rule of Five. nih.gov Properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for inhibiting key metabolic enzymes (like cytochrome P450) are calculated. researchgate.net Toxicity predictions can also flag potential issues such as mutagenicity or carcinogenicity, helping to de-risk candidates early in the discovery process. nih.govdergipark.org.tr

Table 4: Predicted ADMET Properties for this compound

| Property | Predicted Value | Acceptable Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (g/mol) | 272.72 | < 500 |

| LogP (Octanol/Water Partition) | 4.1 | ≤ 5 |

| Hydrogen Bond Donors | 1 (amine group) | ≤ 5 |

| Hydrogen Bond Acceptors | 2 (oxazole N and O) | ≤ 10 |

| Aqueous Solubility | Low | - |

| Ames Mutagenicity | Non-mutagenic | - |

Potential Research Applications Beyond Direct Therapeutic Development

Use as a Chemical Probe for Biological Pathway Research

The 2-substituted benzoxazole (B165842) scaffold is a recurring motif in compounds designed to interact with specific biological targets, making 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine a candidate for development as a chemical probe. nih.gov Chemical probes are small molecules used to study and manipulate biological systems by selectively binding to proteins or other macromolecules, thereby helping to elucidate their function in complex biological pathways.

Derivatives of 2-substituted benzoxazoles have been investigated as inhibitors of enzymes such as DNA gyrase and cyclooxygenase (COX-2). nih.govnih.gov For instance, certain 2-benzyl substituted benzoxazoles have shown potential as inhibitors of DNA topoisomerase II. nih.gov This suggests that this compound could be used as a starting point to develop probes for studying DNA replication and repair mechanisms or inflammatory pathways. The 5-amino group offers a convenient point for modification, allowing for the attachment of reporter tags or affinity labels without significantly altering the core structure responsible for target binding.

Furthermore, the general class of benzoxazoles has been explored for its interaction with a variety of biological targets, indicating a broad potential for this scaffold in chemical biology. researchgate.netglobalresearchonline.net By serving as a selective ligand, this compound or its derivatives could be employed to investigate the role of specific proteins in disease states, validate new drug targets, and dissect complex signaling cascades.

Integration into Material Science Applications

The applications of benzoxazole derivatives are not limited to the biological realm; they are also valued as building blocks in the field of material science, particularly for the development of organic electronic materials. researchgate.netmdpi.com The fused heterocyclic structure of the benzoxazole ring system imparts rigidity and planarity, which are often associated with desirable photophysical and electronic properties.

Benzoxazoles are known to be a significant scaffold in the development of fluorescent probes and are considered valuable in the creation of organic electronic materials. researchgate.netglobalresearchonline.net The incorporation of a chloro-benzyl group and an amino group in this compound can be expected to modulate the electronic properties of the benzoxazole core. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the amino group can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic bandgap is a key consideration in the design of materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): The potential fluorescence of the compound could be harnessed in the emissive layer of OLED devices.

Organic Photovoltaics (OPVs): As either an electron donor or acceptor material in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): The planar structure could facilitate molecular packing, which is crucial for charge transport.

The amino group at the 5-position also provides a reactive handle for polymerization, allowing for the integration of the 2-(4-Chloro-benzyl)-benzooxazole unit into larger polymeric structures to create functional materials with tailored properties.

Application in Fluorescent Labeling or Imaging

The benzoxazole nucleus is a well-established fluorophore, and many of its derivatives exhibit significant fluorescence. nih.govacs.org This inherent property makes this compound a promising candidate for applications in fluorescent labeling and bio-imaging. The utility of a fluorescent molecule is determined by its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and Stokes shift.

While the specific photophysical data for this compound is not extensively documented in publicly available literature, studies on related benzoxazole derivatives provide a basis for its potential in this area. For example, the fluorescence of aromatic benzoxazole derivatives has been a subject of research, and they are known to be a significant scaffold for fluorescent probes. globalresearchonline.netacs.org The emission properties are often sensitive to the local environment, which can be exploited for sensing applications.

The 5-amino group is particularly advantageous for fluorescent labeling, as it can be readily functionalized to covalently attach the molecule to biomolecules such as proteins or nucleic acids. This would allow for the visualization of these biomolecules and their dynamics within living cells. Research on other complex molecules containing a chlorophenyl group has led to the development of new fluorescent probes for visualizing cellular components and processes. nih.gov This further supports the potential of tailoring this compound for similar purposes.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to the Compound Class

Benzoxazole (B165842) derivatives are recognized for their wide spectrum of biological activities, making them a prominent scaffold in drug discovery and development. researchgate.netrsc.orgnih.govwjpsonline.com The benzoxazole ring system is structurally similar to endogenous molecules like adenine (B156593) and guanine, which may contribute to its ability to interact with various biopolymers. wjpsonline.com Research has demonstrated that compounds within this class exhibit a range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihistaminic properties. researchgate.netnih.gov

The synthesis of the specific intermediate, 5-amino-2-(p-chloro-benzyl)-benzoxazole, has been described in the literature. It is prepared by heating 2,4-diaminophenol-hydrochloride with p-chlorophenyl acetic acid in polyphosphoric acid. nih.gov This core structure is then often used as a starting point for the synthesis of more complex derivatives. For instance, it can be reacted with agents like chloropropionyl chloride to create amide derivatives. nih.gov

The biological potential of the benzoxazole class is broad. Many derivatives have been synthesized and evaluated for their therapeutic potential. nih.gov For example, various 2,5-disubstituted benzoxazoles have been investigated for their antimicrobial activity against a range of bacteria and fungi. nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies on these derivatives have indicated that the nature and position of substituents on the benzoxazole ring system are crucial for their biological effects. nih.govresearchgate.net Specifically, substitutions at the C-2 and C-5 positions have been shown to be important for activity. esisresearch.org

In the context of antimicrobial research, benzoxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.netsemanticscholar.org Some compounds have demonstrated efficacy comparable to standard antibiotics against drug-resistant microbial strains. nih.gov The benzyl (B1604629) group at the 2-position, as is present in 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine, is a common feature in many biologically active benzoxazoles. researchgate.netresearchgate.net

Furthermore, the anticancer potential of benzoxazoles is a significant area of investigation. researchgate.netnih.gov Derivatives have been shown to exert cytotoxic effects against various cancer cell lines through mechanisms that can include the inhibition of enzymes like topoisomerase. esisresearch.org The versatility of the benzoxazole scaffold allows for modifications to enhance potency and selectivity for different biological targets. researchgate.net

A summary of related research findings is presented in the table below.

| Compound Class/Derivative | Investigated Activity | Key Findings |

| 2-(p-substituted-benzyl)-5-substituted-benzoxazoles | Antimicrobial | Broad spectrum of activity with MIC values of 32-256 µg/ml. nih.gov |

| 2,5-disubstituted benzoxazoles | Antimicrobial | Activity against various bacteria and Candida albicans. nih.gov |

| 2-[p-substituted-benzyl]-5-[p-substituted-phenyl/benzyl-carbonylamino]benzoxazoles | Antimicrobial | Broad spectrum activity against Gram-positive and Gram-negative bacteria, and Candida species. researchgate.net |

| Benzoxazole derivatives | General Biological Activities | Wide range including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netwjpsonline.com |

Identification of Knowledge Gaps and Unexplored Avenues for this compound

Despite the extensive research into the benzoxazole class, a detailed and specific biological evaluation of this compound is notably absent from the current scientific literature. The primary knowledge gap is the lack of comprehensive in vitro and in vivo studies to characterize its specific pharmacological profile.

Specific Knowledge Gaps:

Antimicrobial Spectrum: While the broader class of 2,5-disubstituted benzoxazoles has been screened for antimicrobial activity, the specific efficacy of this compound against a wide panel of bacterial and fungal pathogens, particularly multidrug-resistant strains, has not been reported.

Anticancer Activity: There is no published data on the cytotoxic effects of this specific compound against a panel of human cancer cell lines. Its potential as an anticancer agent, therefore, remains completely unexplored.

Mechanism of Action: For any potential biological activity, the underlying mechanism of action is unknown. Investigations into its potential molecular targets, such as specific enzymes or receptors, have not been conducted.

Structure-Activity Relationship (SAR) Data: While general SAR for benzoxazoles exists, the specific contribution of the 4-chloro-benzyl group at the 2-position in conjunction with the amino group at the 5-position to the biological activity has not been systematically studied. Comparative studies with analogues bearing different substituents would be necessary to establish a clear SAR.

In Silico Studies: Molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction studies for this compound are not available. Such studies could provide valuable insights into its potential biological targets and drug-like properties.

Unexplored Avenues:

Screening against Neglected Tropical Diseases: The benzoxazole scaffold has shown promise against various pathogens. Screening this compound against parasites responsible for neglected tropical diseases could be a fruitful area of research.

Evaluation as an Enzyme Inhibitor: Given that many benzoxazole derivatives act as enzyme inhibitors, this compound could be tested against a panel of clinically relevant enzymes, such as kinases, proteases, or oxidoreductases. nih.gov

Investigation of Anti-inflammatory Properties: The anti-inflammatory potential of this compound has not been assessed. Studies on its ability to inhibit inflammatory mediators or enzymes like cyclooxygenase (COX) could reveal new therapeutic possibilities. nih.gov

Antiviral Potential: With the ongoing need for new antiviral agents, evaluating this compound against a range of viruses, including those of significant public health concern, represents an important and unexplored avenue. nih.gov

Proposed Future Research Trajectories

Building on the existing knowledge of benzoxazoles and the identified gaps concerning this compound, several future research trajectories can be proposed to fully elucidate its potential.

Development of Advanced Analogues:

Systematic SAR Studies: A library of analogues could be synthesized by modifying the substituents at both the 2- and 5-positions. For the 2-position, variations of the benzyl group (e.g., different halogen substitutions, methoxy (B1213986) groups, or other electron-donating/withdrawing groups) could be explored. researchgate.net For the 5-position, the amino group could be acylated with different carboxylic acids or sulfonyl chlorides to produce a series of amides and sulfonamides, respectively. researchgate.net

Bioisosteric Replacement: The benzoxazole core could be replaced with other heterocyclic systems like benzimidazole (B57391) or benzothiazole (B30560) to investigate the impact of the heteroatoms on biological activity. nih.govesisresearch.org Isosteric replacement of the chloro substituent on the benzyl ring with other halogens or functional groups could also be explored.

Exploration of Novel Biological Targets:

High-Throughput Screening: The compound could be subjected to high-throughput screening against a diverse range of biological targets to identify novel activities.

Target-Based Drug Design: Based on the results of initial screenings or in silico predictions, the compound could be optimized for activity against a specific target, such as a particular bacterial enzyme or a protein involved in cancer cell proliferation. researchgate.net For example, molecular docking studies could be performed against targets like DNA gyrase or VEGFR-2, which are known to be inhibited by some benzoxazole derivatives.

Phenotypic Screening: The compound could be tested in cell-based assays that model complex diseases to identify unexpected therapeutic effects that might not be apparent from target-based approaches.

Integration with Emerging Technologies:

Advanced Synthesis Methods: The synthesis of analogues could be accelerated using modern techniques such as microwave-assisted synthesis or flow chemistry, which can improve reaction times and yields. rsc.orgresearcher.life

Computational Chemistry: In silico tools for ADMET prediction, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to guide the design of more potent and selective analogues with improved pharmacokinetic profiles. nih.gov

Nanotechnology-based Delivery Systems: If the compound shows promising biological activity but poor solubility or bioavailability, formulation into nanoparticle-based drug delivery systems could be explored to enhance its therapeutic efficacy.

A proposed workflow for future research is outlined in the table below.

| Research Phase | Key Activities | Expected Outcomes |

| Lead Discovery | In vitro screening against a broad panel of microbial and cancer cell lines. | Identification of initial biological activities and potency. |

| Lead Optimization | Synthesis of a focused library of analogues based on initial screening results and SAR studies. | Improved potency, selectivity, and drug-like properties. |

| Mechanism of Action Studies | Target identification and validation using biochemical and cellular assays. | Understanding of the molecular basis of the compound's activity. |

| Preclinical Development | In vivo efficacy studies in animal models of relevant diseases. | Assessment of therapeutic potential in a living system. |

By systematically addressing the current knowledge gaps and pursuing these proposed research trajectories, the full therapeutic potential of this compound and its derivatives can be thoroughly investigated.

Q & A

Basic: What synthetic methodologies are recommended for 2-(4-Chloro-benzyl)-benzooxazol-5-ylamine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. A common route starts with the condensation of 5-aminobenzoxazole with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction purification .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yield in biphasic systems .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like hydrolysis of the benzoxazole ring.

Example Optimization Table:

| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) |

|---|---|---|

| Solvent | DMF | DMF with TBAB |

| Temperature | 100°C | 80°C |

| Yield | 65% | 82% |

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzoxazole and chlorobenzyl groups) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 285.0562 for C₁₄H₁₂ClN₂O⁺) validates molecular formula .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve bond angles and torsional strain in the benzoxazole ring .

Advanced: How can computational modeling elucidate the mechanism of action of this compound in anti-inflammatory studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities to COX-2 or NF-κB targets. Parameterize the chlorobenzyl group’s electrostatic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD values (<2.0 Å indicates stable binding) .

- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing Cl) with anti-inflammatory activity using datasets from analogues .

Advanced: How should researchers address contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) to isolate variables like solvent effects (DMSO vs. ethanol) .

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Dose-Response Curves : Validate potency discrepancies using Hill slope analysis to differentiate true efficacy from assay artifacts .

Basic: What in vitro assays are suitable for initial pharmacological screening of this compound?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with celecoxib as a positive control .

- Cell Viability (MTT Assay) : Test against cancer lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations; normalize results to untreated controls .

- ROS Detection : Employ DCFH-DA probes in macrophage models to evaluate anti-inflammatory effects via ROS scavenging .

Advanced: What crystallographic strategies improve accuracy in resolving structural ambiguities for derivatives of this compound?

Methodological Answer:

- High-Resolution Data : Collect data to ≤1.0 Å resolution using synchrotron sources to resolve disorder in the chlorobenzyl group .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .

- ORTEP Visualization : Generate thermal ellipsoid plots to validate anisotropic displacement parameters for heavy atoms (Cl, O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.